ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFWHASAAPOLK-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-52-8 | |
| Record name | NSC51271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
Typical conditions involve refluxing a mixture of ethyl cyanoacetate (1.0 equiv) and 4-(dimethylamino)benzaldehyde (1.0–1.05 equiv) in a polar aprotic solvent (e.g., ethanol, toluene) with a catalytic base such as piperidine (0.1–0.5 mol%) or pyridine . The reaction is often conducted under Dean-Stark conditions to remove water and drive the equilibrium toward product formation. Reported yields range from 75% to 90% , depending on solvent choice and catalyst loading.
Table 1: Representative Conditions for Conventional Knoevenagel Synthesis
| Parameter | Details |
|---|---|
| Reactants | Ethyl cyanoacetate, 4-(dimethylamino)benzaldehyde |
| Solvent | Ethanol, toluene, or dichloroethane |
| Catalyst | Piperidine (0.15–0.5 mol%) or pyridine (1–2 mol%) |
| Temperature | Reflux (70–110°C) |
| Reaction Time | 2–6 hours |
| Yield | 75–90% |
Stereochemical Outcome
The reaction exclusively produces the Z-isomer due to steric hindrance between the cyano group and the aryl substituent during the elimination step. This configuration is critical for applications requiring planar conjugation, such as nonlinear optical materials.
Ionic Liquids as Solvents
The use of ionic liquids (ILs) as green solvents has been investigated to improve the sustainability and efficiency of the Knoevenagel condensation. A 2015 study demonstrated that ILs with high hydrogen bond basicity (e.g., 1-butyl-3-methylimidazolium acetate, [BMIM][OAc]) significantly accelerate the reaction between 4-(dimethylamino)benzaldehyde and ethyl cyanoacetate. The rate enhancement is attributed to the IL’s ability to stabilize the transition state through hydrogen bonding and electrostatic interactions.
Kamlet-Taft Solvent Parameters
The hydrogen bond basicity (β) of ILs correlates strongly with reaction efficiency:
-
High-β ILs (e.g., [BMIM][OAc], β = 1.20) increase reaction rates by stabilizing the enolate intermediate.
-
Low-β ILs (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, β = 0.24) result in slower kinetics.
Table 2: Performance of Ionic Liquids in Knoevenagel Condensation
| Ionic Liquid | β Value | Reaction Time | Yield |
|---|---|---|---|
| [BMIM][OAc] | 1.20 | 30 min | 92% |
| [EMIM][Tf2N] | 0.24 | 120 min | 65% |
| [Pyrr][NO3] | 0.98 | 45 min | 85% |
Purification and Characterization
Crude product purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). The Z-configuration is confirmed via 1H NMR : the coupling constant (J) between the α and β protons ranges from 12–14 Hz , characteristic of cis-coupled olefinic protons.
Challenges and Optimization Strategies
-
Byproduct formation : Over-condensation or polymerization can occur at elevated temperatures. Mitigation strategies include strict temperature control and addition of radical inhibitors (e.g., hydroquinone).
-
Catalyst selection : Pyridine may require higher loadings than piperidine but offers better reproducibility in polar solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves interaction with bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 12 | 64 |
Anticancer Properties
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has also been investigated for its anticancer activity . Studies show that it can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Inhibition of cell proliferation |
| A549 | 20 | Induction of oxidative stress |
Material Science Applications
In addition to its biological applications, this compound is utilized in the field of materials science, particularly in the development of dye-sensitized solar cells (DSSCs) . As a sensitizer, it enhances the efficiency of solar cells by improving light absorption and charge separation.
Performance Metrics
The following table summarizes the performance metrics of DSSCs using this compound as a sensitizer:
| Parameter | Value |
|---|---|
| Efficiency (%) | 1.7 |
| Open Circuit Voltage (Voc) (V) | 0.67 |
| Short Circuit Current Density (Jsc) (mA/m²) | 4.6 |
| Fill Factor (FF) (%) | 56 |
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can enhance its solubility and reactivity. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl Cyanoacrylate Derivatives
Key Observations :
- The dimethylamino group in the target compound provides stronger electron donation than methoxy or methyl groups, leading to enhanced ICT and redshifted UV-Vis absorption compared to methoxy-substituted analogs .
- Chlorophenyl and fluorophenyl substituents (e.g., ) introduce electron-withdrawing effects, reducing conjugation and stabilizing the molecule against nucleophilic attack at the α,β-unsaturated ester.
- The Z-configuration in the target compound and results in distinct steric interactions and hydrogen-bonding capabilities compared to E-isomers (e.g., ), affecting crystallographic packing .
Physical and Spectral Properties
Table 2: Comparative Spectral Data
Analysis :
- The cyano group shows consistent IR stretches (~2215–2230 cm⁻¹) across all compounds.
- The dimethylamino group in the target compound causes a redshift in UV-Vis absorption (350–370 nm) compared to methoxy derivatives (320–340 nm) due to enhanced ICT .
- ¹H NMR signals for the dimethylamino group (δ ~2.98) are distinct from methoxy (δ ~3.84) or chloro substituents (δ ~7.45), aiding structural elucidation .
Crystallographic and Supramolecular Features
Table 3: Crystallographic Data for Selected Compounds
Insights :
- The Z-configuration in facilitates N–H⋯O hydrogen bonds between the methoxyamino group and ester carbonyl, forming 1D chains .
- Methoxy groups in participate in weak C–H⋯O interactions, while the absence of strong donors in the target compound may limit hydrogen bonding, favoring van der Waals or π-π interactions .
Biological Activity
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, also known as ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a cyano group, an ethyl ester group, and a dimethylamino group. Its molecular formula is , and it has a molecular weight of 244.29 g/mol.
Structural Features:
- Cyano Group: Contributes to the compound's reactivity.
- Dimethylamino Group: Enhances solubility and may influence biological interactions.
- Ethyl Ester Group: Provides stability and can participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl cyanoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base like sodium ethoxide under reflux conditions. This method allows for efficient formation of the desired product with good yields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preclinical studies indicate that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
Case Study: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific cancer types .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Nucleophilic Addition Reactions: The cyano group can participate in nucleophilic addition, influencing various metabolic pathways.
- Reactive Intermediates Formation: The compound can form reactive intermediates that may exert cytotoxic effects on target cells.
- Enhanced Solubility: The dimethylamino group increases solubility in biological systems, facilitating better bioavailability.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry: As a lead compound in drug development for antimicrobial and anticancer therapies.
- Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against plant pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylate | Structure | Similar antimicrobial properties |
| Ethyl (E)-3-(dimethylamino)-2-cyanoacrylate | Structure | Exhibits lower anticancer activity |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
